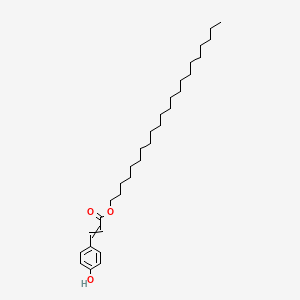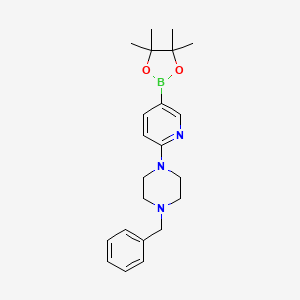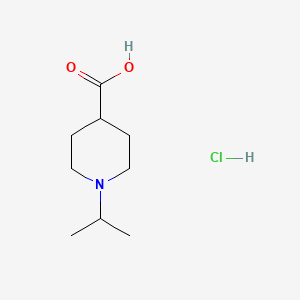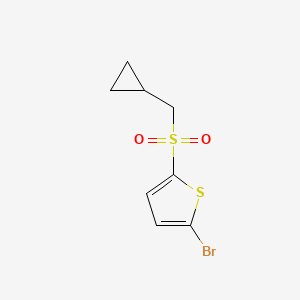
2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid” is an organic compound with the molecular formula C17H13F3O4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H13F3O4. It contains a benzoic acid moiety, an ethoxy carbonyl group, and a trifluoromethyl-substituted phenyl group . The exact 3D structure would require more specific data or computational chemistry analysis.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzoic acid moiety can undergo typical carboxylic acid reactions, such as esterification and amide formation. The trifluoromethyl group can participate in various reactions due to its electron-withdrawing nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. It has a molecular weight of 338.2779296 . Other properties such as melting point, boiling point, solubility, and stability would require specific experimental data.Scientific Research Applications
Carbonic Anhydrase Inhibitors
- Scientific Field : Sports Medicine and Doping Control .
- Application Summary : The compounds Brinzolamide (BA) and Dorzolamide (DA) are carbonic anhydrase inhibitors that are used in sports medicine . They are prohibited in sports after systemic administration, and their metabolite patterns could serve as potential markers for the route of application .
- Methods of Application : The study involves evaluating the in-vivo metabolism of BA and DA after ophthalmic (eye drop) and systemic (oral) administration to pigs . The metabolite pattern of BA and DA will be evaluated and compared to samples obtained from patients that therapeutically apply either BA or DA as ophthalmic preparations .
- Results or Outcomes : Preliminary results showed that the metabolism of BA and DA differs for the different application routes . These substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
AlphaFold 3 AI Model
- Scientific Field : Bioinformatics and Drug Discovery .
- Application Summary : AlphaFold 3, developed by Google DeepMind and Isomorphic Labs, can predict the structure and interactions of all life’s molecules with unprecedented accuracy . It is being used to transform our understanding of the biological world and drug discovery .
- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results or Outcomes : For the interactions of proteins with other molecule types, AlphaFold 3 has shown at least a 50% improvement compared with existing prediction methods . For some important categories of interaction, the prediction accuracy has doubled .
AlphaFold Server
- Scientific Field : Bioinformatics and Drug Discovery .
- Application Summary : Google DeepMind’s newly launched AlphaFold Server is the most accurate tool in the world for predicting how proteins interact with other molecules throughout the cell . It is a free platform that scientists around the world can use for non-commercial research .
- Methods of Application : With just a few clicks, biologists can harness the power of AlphaFold 3 to model structures composed of proteins, DNA, RNA and more .
- Results or Outcomes : So far, millions of researchers globally have used AlphaFold 2 to make discoveries in areas including malaria vaccines, cancer treatments and enzyme design . AlphaFold has been cited more than 20,000 times and its scientific impact recognized through many prizes .
Laser-Based Proton Acceleration
- Scientific Field : Medical Physics .
- Application Summary : Researchers at the Helmholtz-Zentrum Dresden-Rossendorf (HZDR) in Germany have used a novel approach to deliver proton acceleration rates normally only possible at large facilities with larger lasers . This breakthrough could open up more economical and easily accessible medical applications, such as radiation treatments for cancer tumors .
- Methods of Application : In this approach, scientists use extremely short but high-intensity laser pulses and aim them at wafer-thin foils . The light from the lasers heats the material so much that electrons bounce off their orbits even as nuclei stay in their place . This results in the separation of the charges of the atom with negatively charged electrons and positively charged nuclei and creates a strong electric field between them that lasts for a short duration .
- Results or Outcomes : The proton energies achieved nearly doubled from 80 MeV before to 150 MeV . To achieve this feat, the researchers conducted a series of experiments to determine the optimum thickness of the film .
Fluorescent Protein Antibodies
- Scientific Field : Molecular Biology .
- Application Summary : Since the discovery of fluorescent proteins (FPs), their rich fluorescence spectra and photochemical properties have promoted widespread biological research applications . FPs can be classified into green fluorescent protein (GFP) and its derivates, red fluorescent protein (RFP) and its derivates, and near-infrared FPs . With the continuous development of FPs, antibodies targeting FPs have emerged .
- Methods of Application : The research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs are being studied .
- Results or Outcomes : This review will be helpful for further research on nanobodies targeting FPs, making FPs more valuable in biological research .
Fluorescent Nanomaterials
- Scientific Field : Nanotechnology and Biomedical Applications .
- Application Summary : With the rapid development of nanotechnology, new types of fluorescent nanomaterials (FNMs) have been springing up in the past two decades . The nanometer scale endows FNMs with unique optical properties which play a critical role in their applications in bioimaging and fluorescence-dependent detections .
- Methods of Application : Scientists are still in search of synthesizing new FNMs with better properties . A variety of fluorescent nanoparticles are summarized including semiconductor quantum dots, carbon dots, carbon nanoparticles, carbon nanotubes, graphene-based nanomaterials, noble metal nanoparticles, silica nanoparticles, phosphors and organic frameworks .
- Results or Outcomes : The recent advances of the latest developments in the synthesis of FNMs and their applications in the biomedical field in recent years have been highlighted .
properties
IUPAC Name |
2-[1-[2-(trifluoromethyl)phenyl]ethoxycarbonyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O4/c1-10(11-6-4-5-9-14(11)17(18,19)20)24-16(23)13-8-3-2-7-12(13)15(21)22/h2-10H,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSSQWXBWXTINY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)

![1-(2-Bromoethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595810.png)




